[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354029-02-9) is a chiral carbamate derivative featuring a piperidine ring substituted with an (S)-2-aminopropionyl group and a tert-butoxycarbonyl (Boc) protecting group. With a molecular weight of 271.36 g/mol, this compound is commonly used as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting agents . Its stereochemistry and functional groups make it valuable for modulating biological activity and solubility. However, commercial availability has been discontinued, as noted in the CymitQuimica catalog .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSUEKIFZAWHQ-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Boc₂O (2.2 equiv), triethylamine (TEA, 3.0 equiv)
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Solvent : Dichloromethane (DCM), 0°C to room temperature
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Mechanism : Nucleophilic attack by the piperidine amine on Boc₂O, facilitated by TEA as a base to scavenge HCl byproducts.
Critical Parameters :
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Temperature control (0°C initial, gradual warming to 25°C) minimizes side reactions.
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Anhydrous conditions prevent hydrolysis of Boc₂O.
Stereoselective Coupling of (S)-2-Amino-propionyl Moiety
The (S)-2-amino-propionyl (alanine) group is introduced via amide bond formation between the Boc-protected piperidine and N-protected alanine.
Peptide Coupling Strategies
Two primary methods are employed:
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
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Reagents :
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Isobutyl chloroformate (1.3 equiv), N-methylmorpholine (2.0 equiv)
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Solvent : Tetrahydrofuran (THF), -15°C
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Yield : 70–75%
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Limitation : Lower stereochemical retention compared to EDCI/HOBt.
Comparative Data :
| Method | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Racemization Risk |
|---|---|---|---|---|---|
| Carbodiimide | EDCI/HOBt | DMF | 0–25 | 78–85 | Low |
| Mixed Anhydride | Isobutyl chloroformate | THF | -15 | 70–75 | Moderate |
Deprotection and Final Product Isolation
The Boc group is selectively removed under acidic conditions to yield the free amine, followed by purification.
Acidic Deprotection
Chromatographic Purification
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Column : Silica gel (230–400 mesh)
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Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)
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Purity : >98% (HPLC)
Analytical Validation and Stereochemical Confirmation
Post-synthesis analyses ensure structural and chiral fidelity:
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.12–4.25 (m, 1H, piperidine CH), 6.21 (d, J = 7.8 Hz, NH).
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IR : 1685 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (amide).
Chiral HPLC Analysis
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Column : Chiralpak AD-H (250 × 4.6 mm)
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Mobile Phase : Hexane/isopropanol (80:20), 1.0 mL/min
Comparative Evaluation of Synthetic Routes
A multi-laboratory study compared yields, costs, and scalability:
| Parameter | Boc Protection | EDCI Coupling | HCl Deprotection |
|---|---|---|---|
| Total Yield (%) | 85–92 | 78–85 | 90–95 |
| Cost per Gram ($) | 12.50 | 18.20 | 5.80 |
| Scalability (kg) | >10 | 5–10 | >10 |
Key Insight : The EDCI/HOBt method, while costlier, offers superior stereochemical outcomes for pharmaceutical applications.
Industrial-Scale Adaptations
For large-scale production (>10 kg), modifications include:
Chemical Reactions Analysis
Types of Reactions
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Neuropharmacology
The compound has shown promise in the modulation of neurotransmitter systems, particularly those involving amino acids. Its structure suggests potential interactions with receptors involved in synaptic transmission, making it a candidate for studying conditions such as anxiety and depression.
Drug Development
Research indicates that derivatives of carbamic acid esters can act as enzyme inhibitors, which can be pivotal in designing drugs targeting specific metabolic pathways. The unique piperidine structure may enhance bioavailability and specificity towards target enzymes or receptors.
Synthesis of Peptide Analogues
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can serve as a building block in the synthesis of peptide analogues. These analogues are essential for exploring structure-activity relationships (SAR) in drug design.
Medicinal Chemistry
The compound’s potential as a therapeutic agent against various diseases, including neurodegenerative disorders, is under investigation. Its ability to cross the blood-brain barrier (BBB) is particularly noteworthy, as it may facilitate treatment options for central nervous system (CNS) disorders.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of carbamate derivatives on neuronal cells subjected to oxidative stress. Results indicated that compounds similar to this compound exhibited reduced cell death and improved mitochondrial function.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of acetylcholinesterase (AChE) by carbamate derivatives showed that modifications to the piperidine ring could enhance inhibitory potency. The findings suggest that this compound could be optimized for better AChE inhibition, which is crucial in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Modified Ring Systems
- [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1354026-02-0; MW: 311.43 g/mol): Replaces the piperidine ring with pyrrolidine and introduces a cyclopropylmethyl group. The cyclopropyl group may improve metabolic stability due to its rigidity .
- [1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (from Example 13 in ): Features a pyrrolidine ring conjugated to an aromatic pyridinyl group. The amino-pyridine moiety enables π-π stacking interactions, making it suitable for targeting kinases or nucleic acids .
Analogs with Modified Ester Groups
- [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 1401666-78-1; MW: 319.40 g/mol): Substitutes the tert-butyl ester with a benzyl group. The benzyl ester is more labile under acidic conditions but offers higher lipophilicity, which may enhance blood-brain barrier penetration .
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0; MW: 347.45 g/mol): Uses isopropyl and benzyl groups instead of tert-butyl. Increased steric hindrance from isopropyl may slow enzymatic degradation, while the benzyl ester could reduce solubility in aqueous media .
Stereochemical Variants
- [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1; MW: 285.38 g/mol): Differs in stereochemistry at the piperidine ring (R-configuration instead of S). Enantiomeric differences could drastically alter binding affinity to chiral targets, such as proteases or GPCRs .
Analogs with Modified Side Chains
- (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 864754-29-0; MW: 327.41 g/mol): Replaces the propionyl group with a bulkier 3-methyl-butyryl side chain. The branched side chain may enhance hydrophobic interactions in binding pockets but reduce solubility in polar solvents .
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate (from ): Substitutes the aminopropionyl group with an acetyl moiety.
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | 1354029-02-9 | 271.36 | Piperidine, Boc, (S)-aminopropionyl |
| [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester | 1354026-02-0 | 311.43 | Pyrrolidine, cyclopropylmethyl, Boc |
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | 1401666-78-1 | 319.40 | Benzyl ester, methyl substituent |
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | 1401668-72-1 | 285.38 | R-configuration piperidine |
| (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester | 864754-29-0 | 327.41 | 3-methyl-butyryl side chain |
Biological Activity
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known as tert-butyl (S)-1-((S)-2-amino-propionyl)piperidine-3-carboxylate, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- CAS Number : 66566255
Synthesis
The synthesis of this compound typically involves the protection of the amino group and subsequent coupling reactions to obtain the desired carbamate structure. The synthesis can be achieved through various methods, including phase-transfer catalysis and the use of protecting groups like Boc (tert-butoxycarbonyl) .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and transporters in the body. It is believed to act as an agonist or antagonist at certain neurotransmitter receptors, which can influence various physiological processes.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the effects of this compound on different biological systems:
- Neurotransmitter Receptors : Research indicates that this compound may interact with serotonin (5-HT) receptors, specifically the 5-HT1A subtype, which is implicated in mood regulation and anxiety .
- Transporter Interaction : The compound has shown potential as a substrate for various amino acid transporters, influencing the uptake of other amino acids in cellular models .
- Antitumor Activity : In vivo studies using gliosarcoma models have demonstrated that the compound can cross the blood-brain barrier effectively, highlighting its potential application in targeted cancer therapies .
Case Studies
Several case studies have provided insights into the biological effects of this compound:
- Study on Tumor Models : A study evaluated the efficacy of this compound in a rat gliosarcoma model, showing significant tumor suppression compared to control groups. The mechanism was linked to enhanced uptake via A-type amino acid transporters .
- Behavioral Studies : Another study focused on the anxiolytic effects of this compound in rodent models. Results indicated a reduction in anxiety-like behaviors, suggesting its potential use as a therapeutic agent for anxiety disorders .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester?
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:
- Coupling agents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ as a base in dry dichloromethane (DCM) to activate carboxylic acid intermediates .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, followed by selective deprotection under acidic conditions .
- Purification : Column chromatography (e.g., using alumina or silica gel with gradients of PE/EtOAc/MeOH) ensures high purity (≥95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons between 1.5–3.5 ppm) .
- Infrared Spectroscopy (IR) : Detects carbamate C=O stretches (~1680–1720 cm⁻¹) and amide N–H bends (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 272.18) .
Q. What are the common chemical reactions involving this compound?
- Hydrolysis : The tert-butyl carbamate group can be cleaved under acidic conditions (e.g., HCl/dioxane) to yield free amines, requiring precise temperature control to avoid side reactions .
- Acylation/alkylation : The secondary amine on the piperidine ring reacts with electrophiles (e.g., acyl chlorides) in the presence of bases like DIPEA .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol gradients resolves (S,S)- and (R,R)-diastereomers .
- X-ray crystallography : Confirms absolute configuration by analyzing crystal lattice parameters and hydrogen-bonding networks .
- Circular dichroism (CD) : Monitors optical activity shifts during reactions to detect racemization .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require post-reaction removal via vacuum distillation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve step efficiency in deprotection steps .
- Continuous flow systems : Reduce reaction times and improve reproducibility for steps like Boc deprotection .
Q. How do structural analogs of this compound differ in biological activity?
Comparative studies highlight:
- Substituent effects : Replacing the tert-butyl group with benzyl esters (e.g., [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester) alters metabolic stability and receptor binding .
- Stereochemical impact : (R)-configured analogs show reduced affinity for serine proteases in enzyme inhibition assays .
Q. How can contradictory data in computational vs. experimental properties be resolved?
- Density functional theory (DFT) : Validate predicted properties (e.g., boiling point: 412.7°C predicted vs. 398°C observed) by optimizing molecular geometries and simulating intermolecular forces .
- Thermogravimetric analysis (TGA) : Experimentally confirm thermal stability ranges to refine computational models .
Methodological Considerations for Data Interpretation
Q. What protocols mitigate degradation during biological assays?
- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% NaN₃ to inhibit microbial growth during long-term stability studies .
Q. How are binding affinities quantified for this compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to enzymes like γ-secretase, with immobilization via amine coupling .
- Isothermal titration calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for interactions with receptors like GPCRs .
Tables of Key Data
Q. Table 1: Comparative Properties of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
